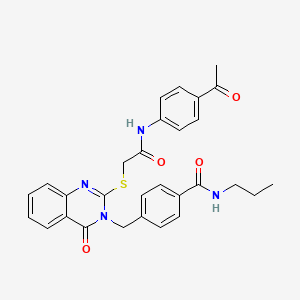

![molecular formula C15H17N3OS B2997903 1-(4,5,6,7-四氢苯并[d]噻唑-2-基)-3-(对甲苯基)脲 CAS No. 391222-15-4](/img/structure/B2997903.png)

1-(4,5,6,7-四氢苯并[d]噻唑-2-基)-3-(对甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

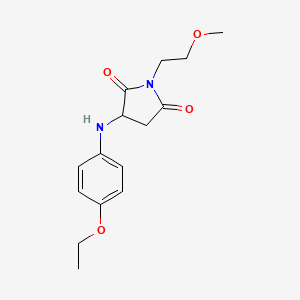

“1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea” is a chemical compound with the molecular formula C9H14N2S . It is used in research .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo [d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydrobenzo[d]thiazole core, with additional functional groups attached .Chemical Reactions Analysis

The compound has shown dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.29 . Other physical and chemical properties such as boiling point are not specified .科学研究应用

合成和生物学重要性

尿素和苯并噻唑衍生物已显示出广泛的生物活性,使其在药物化学中备受关注。这些化合物,包括 2-(硫代)脲基苯并噻唑,由于其理化和生物学特性,显示出作为治疗剂的潜力。它们在治疗类风湿性关节炎、系统性红斑狼疮和作为商业杀菌剂中具有应用。这些衍生物的合成方法突出了它们在药物设计和发现中的重要性 (M. Rosales-Hernández 等,2022 年)。

阴离子结合应用

(硫代)脲衍生物因其阴离子结合能力而著称,这对于开发用于环境和生物应用的传感器和材料至关重要。这些衍生物与阴离子形成牢固的氢键,对具有互补几何形状的阴离子具有选择性。该特性被用于晶体工程和功能材料的开发中,展示了尿素衍生物在超分子化学中的多功能性 (Vesna Blažek Bregović 等,2015 年)。

聚合物和材料科学

尿素衍生物在材料科学中也发挥着重要作用,尤其是在聚合物的合成中。例如,对氨基苯甲酸的二价金属盐用作将金属牢固结合的离子聚合物的起始材料。这些材料在制造高冲击强度树脂和聚氨酯-脲中得到应用,证明了尿素衍生物在开发具有特定性能的高级材料中的重要性 (H. Matsuda,1997 年)。

环境研究

在环境科学中,尿素衍生物的研究延伸到了解它们在水生环境中的归宿和行为。尿素作为化妆品和其他消费品的一部分,由于其生物降解性和副产物的形成而构成潜在风险。研究这些化合物的环境影响和修复对于开发更安全、更可持续的化学品至关重要 (Camille Haman 等,2015 年)。

作用机制

Target of Action

The primary targets of 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity . This prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . PTEN is a crucial component of the PI3K/Akt signaling pathway, which regulates cell growth and survival. Thus, the compound indirectly affects this pathway and its downstream effects.

Result of Action

The inhibition of CK2 and GSK3β by the compound leads to the activation of PTEN . This can result in the suppression of the PI3K/Akt signaling pathway, potentially leading to reduced cell growth and increased apoptosis, particularly in cancer cells where this pathway is often dysregulated.

未来方向

属性

IUPAC Name |

1-(4-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-10-6-8-11(9-7-10)16-14(19)18-15-17-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWUYALHJYQBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

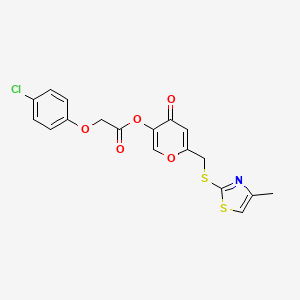

![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)

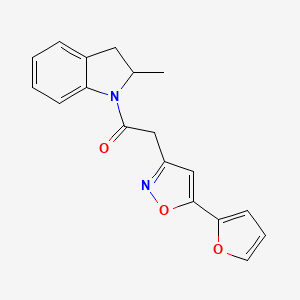

![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)

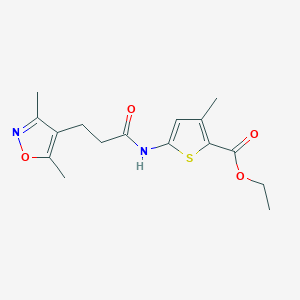

![N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2997828.png)

![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)

![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)